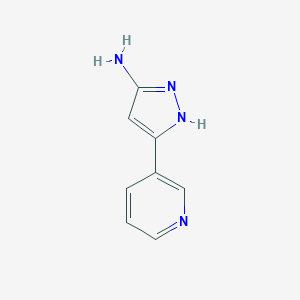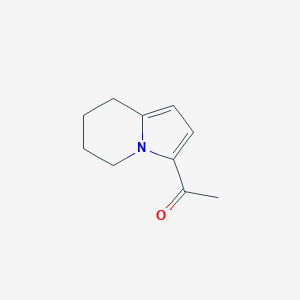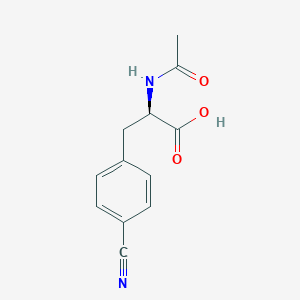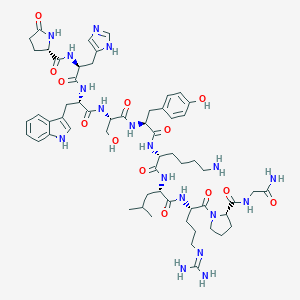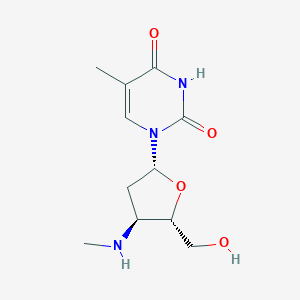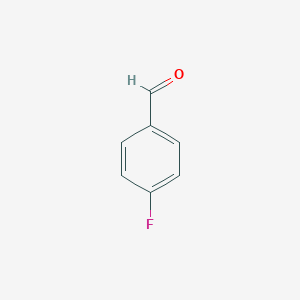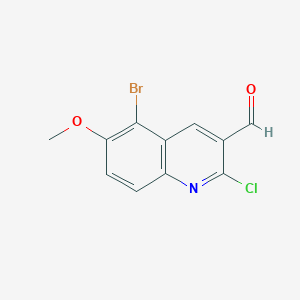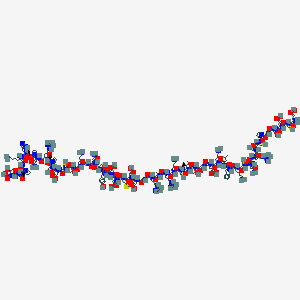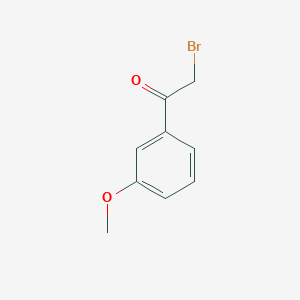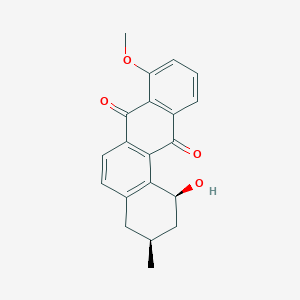![molecular formula C10H18O2 B137947 2-Propyl-1,4-dioxaspiro[4.4]nonane CAS No. 129815-75-4](/img/structure/B137947.png)
2-Propyl-1,4-dioxaspiro[4.4]nonane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propyl-1,4-dioxaspiro[4.4]nonane is a chemical compound that has gained significant attention in scientific research due to its unique structure and potential applications. This compound is commonly referred to as PDN and is a spirocyclic ether that has a bicyclic structure. PDN has been synthesized using various methods, and its potential applications in scientific research are being explored.
Mecanismo De Acción
The mechanism of action of PDN is not fully understood, but it is believed to act by disrupting the cell membrane of bacteria. PDN has been shown to have a broad spectrum of activity against gram-positive and gram-negative bacteria.
Efectos Bioquímicos Y Fisiológicos
PDN has been shown to have low toxicity in vitro and in vivo. PDN has been shown to have no effect on the viability of mammalian cells at concentrations up to 100 µM. PDN has also been shown to have no effect on the growth of plants at concentrations up to 500 µM.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
PDN has several advantages for lab experiments, including its ease of synthesis and low toxicity. PDN is also stable under a wide range of conditions, making it suitable for use in a variety of experiments. However, PDN has limitations, including its limited solubility in water, which can make it difficult to work with in aqueous solutions.
Direcciones Futuras
There are several future directions for research on PDN. One area of research is the development of new materials using PDN as a building block. PDN has been used to synthesize dendrimers and polymers, and its potential as a building block for other materials is being explored. Another area of research is the development of new antibacterial agents using PDN. PDN has been shown to have antimicrobial activity, and its potential as an antibacterial agent is being explored. Finally, the potential use of PDN in drug delivery systems is being investigated. PDN has been shown to have low toxicity and stability, making it a potential candidate for drug delivery systems.
Métodos De Síntesis
PDN has been synthesized using various methods, including the reaction of 2,2-dimethyl-1,3-dioxolane with 1-bromo-1-propene in the presence of a base or the reaction of 2,2-dimethyl-1,3-dioxolane with propargyl bromide in the presence of a base. These methods have been optimized to obtain high yields of PDN.
Aplicaciones Científicas De Investigación
PDN has potential applications in scientific research, including the development of new drugs and materials. PDN has been shown to have antimicrobial activity, and its potential as an antibacterial agent is being explored. PDN has also been used as a building block in the synthesis of new materials, including dendrimers and polymers.
Propiedades
Número CAS |
129815-75-4 |
|---|---|
Nombre del producto |
2-Propyl-1,4-dioxaspiro[4.4]nonane |
Fórmula molecular |
C10H18O2 |
Peso molecular |
170.25 g/mol |
Nombre IUPAC |
3-propyl-1,4-dioxaspiro[4.4]nonane |
InChI |
InChI=1S/C10H18O2/c1-2-5-9-8-11-10(12-9)6-3-4-7-10/h9H,2-8H2,1H3 |
Clave InChI |
ZIUDGHWRZSFCFB-UHFFFAOYSA-N |
SMILES |
CCCC1COC2(O1)CCCC2 |
SMILES canónico |
CCCC1COC2(O1)CCCC2 |
Sinónimos |
1,4-Dioxaspiro[4.4]nonane,2-propyl-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



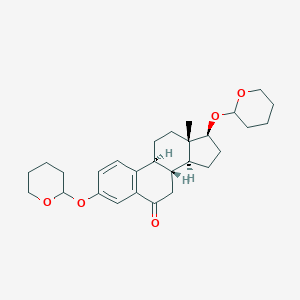
![2-[7-[(21E)-4,6,8,10,12,14,18,22,24,26,30,34,40,42-tetradecahydroxy-3,9,11,17,19,25,29,31,33,35,41-undecamethyl-48-oxo-27-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-oxacyclooctatetraconta-13,17,21,29-tetraen-2-yl]octyl]guanidine](/img/structure/B137872.png)
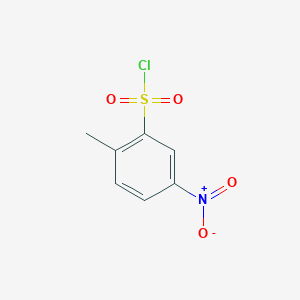
![2,3-Diazabicyclo[2.2.2]oct-5-ene-2-carbonitrile](/img/structure/B137879.png)
